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Compound of Interest

Compound Name: Antibacterial agent 196

Cat. No.: B12369320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MP196 is a synthetic, short cationic antimicrobial peptide with the sequence Ac-RWRWRW-

NH₂. Comprising alternating arginine (R) and tryptophan (W) residues, MP196 exhibits potent

antimicrobial activity, particularly against Gram-positive bacteria.[1] Its mechanism of action

involves the disruption of the bacterial cytoplasmic membrane, leading to the delocalization of

essential peripheral membrane proteins, such as Cytochrome C and MurG, which are involved

in cellular respiration and cell wall biosynthesis, respectively.[1] This disruption ultimately leads

to a decrease in ATP levels, loss of osmotic stability, and bacterial cell death.[1] The

straightforward, linear structure and potent activity of MP196 make it an attractive candidate for

antimicrobial drug development.

This document provides a detailed protocol for the solid-phase synthesis of the MP196 peptide

using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its purification and

characterization.

Data Presentation
The following table summarizes typical quantitative data obtained during the solid-phase

synthesis of MP196. These values are representative of a standard synthesis and may vary

based on the scale, specific reagents, and equipment used.
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Parameter Value Method of Determination

Crude Peptide Yield 75 - 85%
Gravimetric analysis after

cleavage and precipitation

Purified Peptide Yield 30 - 40%
Gravimetric analysis after

preparative HPLC

Purity (Crude) >70%
Analytical RP-HPLC (at 220

nm)

Purity (Purified) >98%
Analytical RP-HPLC (at 220

nm)

Identity Confirmed
Mass Spectrometry (MALDI-

TOF or ESI-MS)

Molecular Weight ~1044.2 g/mol
Mass Spectrometry

(Calculated vs. Observed)

Experimental Protocols
Materials and Reagents

Resin: Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-0.8 mmol/g)

Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold)

Purification Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade)
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Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of MP196 is performed on a solid support (resin) in a stepwise manner, following

the Fmoc/tBu strategy. The C-terminal amide is generated by using a Rink Amide resin.
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Caption: Solid-Phase Synthesis Workflow for MP196.

2.1. Resin Swelling:

Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel.

Add DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with

gentle agitation.

Drain the DMF.

2.2. Fmoc Deprotection:

Add the 20% piperidine in DMF solution to the resin.

Agitate for 5 minutes. Drain.

Repeat the piperidine treatment for another 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove

residual piperidine.

2.3. Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH for the first

coupling, 3 equivalents to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a
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minimal amount of DMF.

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow

beads) indicates a complete coupling.

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

2.4. Chain Elongation:

Repeat the deprotection (2.2) and coupling (2.3) steps for each amino acid in the MP196

sequence (R-W-R-W-R-W).

2.5. N-terminal Acetylation:

After the final Fmoc deprotection of the N-terminal Arginine, wash the resin with DMF.

Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

Add the acetylation mixture to the resin and agitate for 30 minutes.

Wash the resin with DMF (3x) and DCM (3x).

2.6. Cleavage and Precipitation:

Wash the acetylated peptide-resin with methanol and dry it under vacuum.

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room

temperature with occasional swirling.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether twice more.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile

in water with 0.1% TFA).

Purify the peptide by preparative reverse-phase high-performance liquid chromatography

(RP-HPLC) using a C18 column.

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient

might be 5% to 65% acetonitrile over 60 minutes.

Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).

Collect the fractions corresponding to the major peak.

Confirm the identity of the collected fractions by mass spectrometry.

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Peptide Characterization
Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto

an analytical C18 column with a suitable gradient. Purity should be >98%.

Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide. ESI-MS or

MALDI-TOF are commonly used. The observed mass should correspond to the calculated

mass of Ac-RWRWRW-NH₂.

Mechanism of Action Signaling Pathway
The primary mechanism of MP196 is the direct disruption of the bacterial cell membrane. This

leads to a cascade of events culminating in cell death, rather than a classical signal

transduction pathway involving intracellular receptors.
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Caption: Mechanism of Action of MP196 on Bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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